N-[(Phenylmethoxy)carbonyl]-L-norvalyl-L-leucinamide
Overview
Description
“N-[(Phenylmethoxy)carbonyl]-L-norvalyl-L-leucinamide” is a derivative of leucine . It is a complex organic compound that has potential applications in various fields of research .
Molecular Structure Analysis
The InChI code for “N-[(Phenylmethoxy)carbonyl]-L-norvalyl-L-leucinamide” is 1S/C19H29N3O4/c1-4-8-15(18(24)21-16(17(20)23)11-13(2)3)22-19(25)26-12-14-9-6-5-7-10-14/h5-7,9-10,13,15-16H,4,8,11-12H2,1-3H3,(H2,20,23)(H,21,24)(H,22,25)/t15-,16-/m0/s1 . This code provides a detailed description of the molecular structure of the compound.Scientific Research Applications
Gas Chromatographic Applications
N-[(Phenylmethoxy)carbonyl]-L-norvalyl-L-leucinamide derivatives have been utilized in chromatographic methods. For example, N-Trifluoroacetyl-L-norvalyl-L-norvaline cyclohexyl ester, a related compound, has been used as a stationary phase in gas chromatography for the enantiomeric separation of amino acid derivatives. This method showed increased separation factors and solution enthalpies, indicating enhanced solute-solvent interactions, especially for α-amino acids with specific carbon group configurations (Parr & Howard, 1972).
Synthesis of N-(Hydroxy)amide-Containing Pseudopeptides
Research has been conducted on the synthesis of N-(hydroxy)amide-containing pseudopeptides using methods that involve N-[(Phenylmethoxy)carbonyl]-L-norvalyl-L-leucinamide derivatives. This synthesis process has facilitated the creation of pseudopeptides with modified structures, which could have potential applications in biochemical and pharmacological research (Wang & Phanstiel, 2000).
Surface Chemistry Modification in Carbon Materials
Modifying the surface chemistry of materials like activated carbon is another area of application. Research involving the treatment of activated carbons, using various chemical processes, can result in materials with diverse surface properties. These materials are characterized using techniques such as TPD and DRIFTS, and can have applications in fields like catalysis and adsorption (Figueiredo et al., 1999).
Development of Prodrugs for Therapeutic Applications
In the field of medicine, derivatives of N-[(Phenylmethoxy)carbonyl]-L-norvalyl-L-leucinamide have been investigated for the development of prodrugs. For instance, a study explored the creation of prodrugs for a glutamine antagonist, leveraging these derivatives to achieve enhanced brain-to-plasma ratios. This approach could be crucial in developing treatments for conditions like HIV-associated neurocognitive disorders (Nedelcovych et al., 2017).
Micellar Electrokinetic Chromatography
In analytical chemistry, the combined use of specific ionic liquids and cyclodextrin for micellar electrokinetic chromatography (MEKC) is another area of application. This technique, which involves derivatives of N-[(Phenylmethoxy)carbonyl]-L-norvalyl-L-leucinamide, has been used for the enantioseparation of drugs, offering a method for quantitative determination in pharmaceutical analysis (Wang et al., 2009).
Safety And Hazards
The safety data sheet for “N-[(Phenylmethoxy)carbonyl]-L-norvalyl-L-leucinamide” suggests that it should be handled in a well-ventilated place, and contact with skin and eyes should be avoided . It is also recommended to avoid the formation of dust and aerosols, use non-sparking tools, and prevent fire caused by electrostatic discharge steam .
properties
IUPAC Name |
benzyl N-[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O4/c1-4-8-15(18(24)21-16(17(20)23)11-13(2)3)22-19(25)26-12-14-9-6-5-7-10-14/h5-7,9-10,13,15-16H,4,8,11-12H2,1-3H3,(H2,20,23)(H,21,24)(H,22,25)/t15-,16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNALRCYEYVXNKE-HOTGVXAUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)NC(CC(C)C)C(=O)N)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(Phenylmethoxy)carbonyl]-L-norvalyl-L-leucinamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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